7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
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Overview
Description
7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives and other substituted products.
Scientific Research Applications
7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their use as enzyme inhibitors and in medicinal chemistry.
Indole derivatives: Although structurally different, they share some pharmacological properties and applications.
Uniqueness
7-Amino-2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
227610-67-5 |
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Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C7H9N5O2/c1-2-3-9-6-4(8)5(7(13)14)11-12(6)10-3/h11H,2,8H2,1H3,(H,13,14) |
InChI Key |
AFXZGYJNGREASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=N1)C(=C(N2)C(=O)O)N |
Origin of Product |
United States |
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